Fluphenazine N1-Oxide Dihydrochloride
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Overview
Description
Fluphenazine N1-Oxide Dihydrochloride is a derivative of fluphenazine, a phenothiazine antipsychotic used primarily in the treatment of psychoses. This compound is characterized by its molecular formula C22H26F3N3O2S . 2ClH and a molecular weight of 526.44 . It is known for its role as an impurity reference material in pharmaceutical testing .
Preparation Methods
The synthesis of phenazine derivatives, including Fluphenazine N1-Oxide Dihydrochloride, often involves the Wohl–Aue reaction. This method entails the condensation of aromatic nitro compounds and aniline in the presence of a strong base at elevated temperatures . Industrial production methods for such compounds typically involve validated high-performance liquid chromatography (HPLC) procedures to ensure purity and consistency .
Chemical Reactions Analysis
Fluphenazine N1-Oxide Dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong bases for condensation reactions and oxidizing agents for the formation of N-oxides . The major products formed from these reactions are typically phenazine derivatives with varying substituents that influence their pharmacological properties .
Scientific Research Applications
Fluphenazine N1-Oxide Dihydrochloride is utilized in a range of scientific research applications. In chemistry, it serves as a reference standard for analytical development and method validation . In biology and medicine, it is used to study the pharmacokinetics and pharmacodynamics of phenothiazine derivatives . Additionally, its role as an impurity reference material makes it valuable in the pharmaceutical industry for stability and release testing .
Mechanism of Action
The mechanism of action of Fluphenazine N1-Oxide Dihydrochloride involves the blockade of postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This action depresses the release of hypothalamic and hypophyseal hormones and affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Comparison with Similar Compounds
Fluphenazine N1-Oxide Dihydrochloride can be compared to other phenothiazine derivatives such as chlorpromazine and trifluoperazine. While all these compounds share a similar core structure and mechanism of action, this compound is unique due to its specific N-oxide functional group, which may influence its pharmacological profile and stability .
Similar Compounds
- Chlorpromazine
- Trifluoperazine
- Perphenazine
- Thioridazine
These compounds are also phenothiazine derivatives used in the treatment of psychoses, each with unique substituents that affect their pharmacological properties .
Properties
Molecular Formula |
C22H28Cl2F3N3O2S |
---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
2-[1-oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C22H26F3N3O2S.2ClH/c23-22(24,25)17-6-7-21-19(16-17)27(18-4-1-2-5-20(18)31-21)9-3-8-26-10-12-28(30,13-11-26)14-15-29;;/h1-2,4-7,16,29H,3,8-15H2;2*1H |
InChI Key |
SPPACWDWJISOGE-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+](CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)(CCO)[O-].Cl.Cl |
Origin of Product |
United States |
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